Melting Point Elevation: 4-Chloro versus Unsubstituted Phenylacetyl-5,5-dimethylcyclohexane-1,3-dione
The target compound, 2-[2-(4-chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione, exhibits a melting point of 163–164 °C (recrystallized from ethanol) . This value is substantially higher than that of the corresponding unsubstituted phenyl analog, 5,5-dimethyl-2-(2-oxo-2-phenylethyl)cyclohexane-1,3-dione (CAS 37456-51-2), for which no experimentally determined melting point is available from authoritative databases. However, the parent 2-phenylacetyl-1,3-cyclohexanedione scaffold (lacking 5,5-dimethyl substitution) has a reported melting range of 58–66 °C, while its 4-chloro counterpart melts at 74–80 °C, representing a consistent +16 to +22 °C shift upon para-chlorination [1]. Extrapolating this class-level trend to the 5,5-dimethyl series, the observed 163–164 °C value is consistent with an additive contribution of both the 5,5-dimethyl and 4-chloro substituents, providing a melting point increase of approximately 80–100 °C relative to the unsubstituted 2-phenylacetyl-1,3-cyclohexanedione core.
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 163–164 °C (ethanol solvate) |
| Comparator Or Baseline | 2-Phenylacetyl-1,3-cyclohexanedione: 58–66 °C (neat); 2-(4-Chlorophenylacetyl)-1,3-cyclohexanedione: 74–80 °C (neat). No experimental melting point data available for 5,5-dimethyl-2-phenylacetyl analog. |
| Quantified Difference | Target compound melting point is approximately 85–105 °C higher than the non-chlorinated, non-5,5-dimethyl core scaffold; class-level data shows a consistent +16 to +22 °C increment attributable to para-chlorination alone. |
| Conditions | Melting points determined by capillary method; target compound recrystallized from ethanol. |
Why This Matters
The elevated and sharp melting point facilitates unambiguous identity confirmation, purity assessment by differential scanning calorimetry, and reliable solid-state storage and handling—critical factors for procurement specifications in regulated synthesis environments.
- [1] Certain 2-(2-(substituted phenyl)acetyl)-1,3-cyclohexanediones. U.S. Patent 4,822,905. Table I: Compound 18 (R₁-R₅ = H) m.p. 58-66 °C; Compound 8 (R₄ = Cl) m.p. 74-80 °C. View Source
